BenchChemオンラインストアへようこそ!

Dehydroemetine

Pharmacokinetics Tissue accumulation Toxicity prediction

Dehydroemetine differs from natural emetine by a single double bond, accelerating cardiac clearance (t½ 2.22 vs. 5.27 days) to reduce cardiotoxicity. The (-)-R,S isomer delivers nanomolar potency against MDR P. falciparum (IC50 ~71 nM) and SARS-CoV-2 (IC50 ~50–100 nM) with a ~400–1200× therapeutic window vs. calcium channel-mediated cardiotoxicity. Active against metronidazole-resistant E. histolytica. For antiviral, antimalarial, or cardiotoxicity comparator research, specify (-)-R,S isomer and dihydrochloride salt form.

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 26266-12-6
Cat. No. B10784173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroemetine
CAS26266-12-6
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
InChIInChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
InChIKeyXXLZPUYGHQWHRN-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroemetine (CAS 26266-12-6) for Antiprotozoal and Antiviral Research Procurement: Core Identity and Comparator Landscape


Dehydroemetine is a synthetic pyridoisoquinoline derivative of the plant alkaloid emetine, developed specifically in response to the cardiovascular toxicity associated with the parent compound . It is formulated as a dihydrochloride salt for research and clinical applications [1]. The compound shares its primary antiamoebic mechanism with emetine—inhibition of eukaryotic protein synthesis—and exhibits nanomolar in vitro activity against Plasmodium falciparum (IC50 ~71 nM) and SARS-CoV-2 (IC50 ~50–100 nM) [2] [3]. Procurement decisions involving dehydroemetine are most meaningfully evaluated against three key comparators: (1) natural emetine (its direct structural precursor and closest analog), (2) the (-)-S,S-dehydroisoemetine diastereomer (a stereoisomer with distinct pharmacological properties), and (3) metronidazole (the modern first-line amoebicide that has largely replaced dehydroemetine clinically).

Why Dehydroemetine (CAS 26266-12-6) Cannot Be Assumed Interchangeable with Emetine or Metronidazole


Dehydroemetine occupies a distinct pharmacological niche that precludes simple substitution with either its parent compound (emetine) or modern alternatives (metronidazole). Although dehydroemetine and emetine differ by only a single double bond adjacent to the ethyl substituent, this subtle structural modification produces quantifiable and consequential differences in tissue elimination kinetics, particularly from cardiac tissue [1]. Unlike metronidazole—a nitroimidazole with a distinct mechanism targeting anaerobic metabolism—dehydroemetine retains emetine's direct protein synthesis inhibition, conferring activity against metronidazole-resistant Entamoeba histolytica strains [2]. Furthermore, the stereochemical configuration of dehydroemetine critically determines both antiviral potency and cardiotoxicity profile, rendering racemic mixtures or incorrect stereoisomers unsuitable substitutes for applications requiring the (-)-R,S configuration [3]. The quantitative evidence that follows establishes the specific parameters where substitution fails and where dehydroemetine retains measurable, verifiable differentiation.

Dehydroemetine (CAS 26266-12-6) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Whole-Body Elimination Kinetics: Dehydroemetine Half-Life 2.22 Days Versus Emetine 5.27 Days in Guinea Pig Model

Dehydroemetine exhibits markedly faster systemic clearance than its parent compound emetine, a pharmacokinetic advantage directly attributed to the double bond introduced during dehydrogenation [1]. This accelerated elimination reduces cumulative tissue exposure, forming the mechanistic basis for its improved tolerability profile [2].

Pharmacokinetics Tissue accumulation Toxicity prediction

Organ-Specific Cardiac Clearance: Dehydroemetine Clears from Heart Faster than Liver, Inverse of Emetine Pattern

A critical pharmacokinetic distinction underlies the reduced cardiotoxicity of dehydroemetine: the compound is eliminated more rapidly from cardiac tissue than from hepatic tissue, whereas emetine demonstrates the opposite pattern—accumulating preferentially in the heart relative to the liver [1]. This differential organ clearance provides a mechanistic explanation for the clinical observation of fewer cardiac adverse events with dehydroemetine compared to equieffective antiamoebic doses of emetine [2].

Cardiotoxicity Organ distribution Tissue pharmacokinetics

Anti-Coronaviral Activity with Quantified Therapeutic Window: Antiviral IC50 50–100 nM Versus Cardiotoxic IC50 40–60 µM

The (-)-R,S isomer of 2,3-dehydroemetine (designated DHE4) demonstrates a quantifiable therapeutic window between antiviral efficacy and cardiac calcium channel blockade. Antiviral activity against SARS-CoV-2 and HCoV-OC43 occurs at nanomolar concentrations (IC50 ∼50–100 nM), while cardiotoxic effects measured via calcium channel (ICaL) blocking activity require approximately 400- to 1200-fold higher micromolar concentrations (IC50 ∼40–60 µM) [1]. This stereoisomer-specific separation of efficacy from toxicity is not observed with all dehydroemetine diastereomers, underscoring the critical importance of stereochemical identity in procurement specifications [2].

Antiviral SARS-CoV-2 Therapeutic index

Stereoisomer-Dependent Antimalarial Potency: (-)-R,S-Dehydroemetine IC50 71 nM Versus (-)-S,S-Dehydroisoemetine IC50 2.07 µM Against MDR P. falciparum K1

The antimalarial activity of dehydroemetine is strictly stereoisomer-dependent. Molecular modeling of the published emetine binding site on the P. falciparum 80S ribosome (cryo-EM structure 3J7A) demonstrates that (-)-R,S-dehydroemetine mimics the bound pose of emetine, whereas (-)-S,S-dehydroisoemetine fails to maintain this productive binding orientation due to configuration change at C-1′ [1]. This structural difference translates into a quantifiable potency differential: (-)-R,S-dehydroemetine inhibits the multi-drug resistant K1 strain of P. falciparum with an IC50 of 71.03 ± 6.1 nM, while (-)-S,S-dehydroisoemetine exhibits approximately 29-fold reduced potency (IC50 2.07 ± 0.26 µM) [2].

Antimalarial Drug repositioning Stereochemistry

Clinical Amoebiasis Efficacy: Oral Dehydroemetine Equivalent to Parenteral Dehydroemetine and Niridazole in Controlled Trial

A controlled clinical trial involving 144 patients with acute symptomatic amoebic dysentery demonstrated that oral dehydroemetine late-release tablets (Ro 1-9334/20) achieved efficacy equivalent to both parenteral (injectable) dehydroemetine and niridazole across mild, moderate, and severe disease classifications [1]. The study employed a three-arm comparative design stratified by clinical severity, confirming non-inferiority of the oral formulation [2]. This oral bioequivalence is particularly significant given dehydroemetine's established status as a second-line agent where metronidazole is contraindicated or where drug-resistant Entamoeba histolytica is suspected [3].

Amoebiasis Clinical efficacy Oral formulation

Dehydroemetine (CAS 26266-12-6) Procurement-Relevant Application Scenarios Based on Quantitative Differentiation Evidence


Metronidazole-Resistant or Contraindicated Intestinal and Hepatic Amoebiasis: Second-Line Procurement Scenario

In clinical or research settings where metronidazole therapy has failed, is contraindicated, or where E. histolytica drug resistance is suspected, dehydroemetine remains a procurement-relevant second-line amoebicide. In vitro, dehydroemetine inhibits E. histolytica at concentrations of 1–10 mg/L, with rare documented resistance [10]. The oral late-release tablet formulation (Ro 1-9334/20) has demonstrated efficacy equivalent to parenteral dehydroemetine across mild, moderate, and severe dysentery in a 144-patient controlled trial, supporting procurement of oral dosage forms for outpatient management in endemic regions [11]. The compound's faster whole-body elimination (half-life 2.22 days versus 5.27 days for emetine) reduces cumulative tissue exposure compared to its parent analog, contributing to improved tolerability [9].

Antimalarial Drug Discovery: (-)-R,S-Dehydroemetine as a Potent Inhibitor of MDR P. falciparum with Synergistic Partner Potential

For antimalarial drug discovery and repositioning programs, (-)-R,S-dehydroemetine (IC50 71.03 ± 6.1 nM against MDR P. falciparum K1) represents a procurement priority over the (-)-S,S-diastereomer (IC50 2.07 ± 0.26 µM), which exhibits approximately 29-fold reduced potency [10]. The compound demonstrates gametocidal activity, no cross-resistance with existing antimalarial classes, and synergistic interactions with atovaquone and proguanil, supporting its evaluation in combination therapy protocols [11]. Importantly, (-)-R,S-dehydroemetine and emetine dihydrochloride failed to show hERG potassium channel inhibition, distinguishing them from many antimalarial leads that carry intrinsic QT prolongation liability [9].

Coronavirus Antiviral Research: Stereoisomer-Specific (-)-R,S-Dehydroemetine with Nanomolar Potency and Defined Therapeutic Window

Procurement for coronavirus antiviral research should specify the (-)-R,S isomer of 2,3-dehydroemetine (DHE4), which reduces SARS-CoV-2 and HCoV-OC43 growth at nanomolar concentrations (IC50 ∼50–100 nM) while calcium channel blocking activity—a cardiotoxicity proxy—occurs only at 40–60 µM concentrations, providing a quantifiable ∼400× to 1200× therapeutic window [10]. This stereoisomer-specific profile parallels that of emetine but benefits from dehydroemetine's established faster cardiac clearance kinetics [11]. The mechanism involves inhibition of host cell protein synthesis, which is stereoisomer-dependent and demonstrably distinct from the non-stereospecific calcium channel effects that mediate cardiotoxicity [9].

Cardiotoxicity Comparator Studies: Dehydroemetine as the Reduced-Cardiotoxicity Reference Standard for Emetine Analogues

Dehydroemetine serves as an essential reference compound in cardiotoxicity studies evaluating emetine-derived antiprotozoal and antiviral agents. Its differentiation from emetine is mechanistically established: dehydroemetine disappears more rapidly from cardiac tissue than from hepatic tissue, whereas emetine exhibits the reverse pattern—accumulating preferentially in the heart [10]. Clinical electrocardiographic monitoring in amebiasis patients confirms that dehydroemetine produces fewer and less persistent T-wave and QT abnormalities compared to emetine hydrochloride, though both agents require cardiac monitoring and are contraindicated in patients with preexisting heart disease [11]. This established cardiac safety margin supports dehydroemetine's procurement as the preferred comparator when evaluating next-generation emetine analogues for reduced cardiotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroemetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.